molecular formula C5H4N4S B8519713 Imidazo[1,5-d]-as-triazine-4(3H)-thione

Imidazo[1,5-d]-as-triazine-4(3H)-thione

Cat. No. B8519713
M. Wt: 152.18 g/mol
InChI Key: YHUHWUBLXVUZLI-UHFFFAOYSA-N
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Patent
US04107308

Procedure details

To a mixture of 3.04 g of imidazo[1,5-d]-as-triazine-4(3H)-thione and 30 ml of methanol is added a solution of 1.08 g of sodium methoxide in 10 ml of methanol. The resulting solution is treated with 1.70 ml (3.28 gm) of iodoethane. Upon evaporation, the residue is purified by preparative thin layer chromatography on silica gel. Recrystallization from acetone gives the desired product, m.p. 143°-144.5° C.
Quantity
3.04 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
sodium methoxide
Quantity
1.08 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
1.7 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1[C:2]2[N:3]([CH:8]=[N:9][CH:10]=2)[C:4](=[S:7])[NH:5][N:6]=1.C[O-].[Na+].I[CH2:15][CH3:16]>CO>[CH2:15]([N:5]1[C:4](=[S:7])[N:3]2[CH:8]=[N:9][CH:10]=[C:2]2[CH:1]=[N:6]1)[CH3:16] |f:1.2|

Inputs

Step One
Name
Quantity
3.04 g
Type
reactant
Smiles
C=1C=2N(C(NN1)=S)C=NC2
Name
Quantity
30 mL
Type
solvent
Smiles
CO
Step Two
Name
sodium methoxide
Quantity
1.08 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
1.7 mL
Type
reactant
Smiles
ICC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Upon evaporation
CUSTOM
Type
CUSTOM
Details
the residue is purified by preparative thin layer chromatography on silica gel
CUSTOM
Type
CUSTOM
Details
Recrystallization from acetone

Outcomes

Product
Name
Type
product
Smiles
C(C)N1N=CC=2N(C1=S)C=NC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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